
4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) typically involves multi-step organic reactions. The process often starts with the preparation of the core benzodioxathiole structure, followed by the introduction of the methano and hexahydro groups. Common reagents used in these reactions include sulfur dioxide, methanol, and various catalysts to facilitate the formation of the dioxide and hexahydro functionalities.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems. The scalability of the synthesis process is crucial for its application in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the benzodioxathiole ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential pharmacological activities. They may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer effects, making them candidates for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which 4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure
Eigenschaften
CAS-Nummer |
112429-41-1 |
---|---|
Molekularformel |
C7H10O4S |
Molekulargewicht |
190.213 |
InChI |
InChI=1S/C7H10O4S/c8-12(9)10-6-4-1-2-5(3-4)7(6)11-12/h4-7H,1-3H2/t4-,5+,6+,7- |
InChI-Schlüssel |
KBIZGSPAPGZTJW-RNGGSSJXSA-N |
SMILES |
C1CC2CC1C3C2OS(=O)(=O)O3 |
Synonyme |
4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.